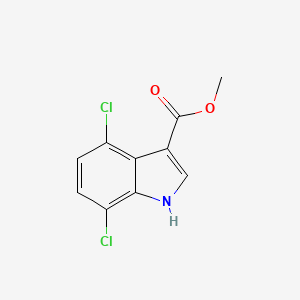![molecular formula C23H13BrClI2NO3 B11716885 N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente une combinaison de motifs bromonaphtalène, chlorophényle et diiodo benzamide, qui contribuent à ses propriétés chimiques et à sa réactivité distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une approche courante consiste à synthétiser d'abord le dérivé bromonaphtalène, suivi de l'intermédiaire chlorophényle. Ces intermédiaires sont ensuite couplés dans des conditions réactionnelles spécifiques pour former le composé final.
-
Étape 1: Synthèse du 1-bromonaphtalène-2-ol
Réactifs: Naphtalène, brome et un solvant approprié (par exemple, le dichlorométhane).
Conditions: La réaction est effectuée sous reflux avec agitation continue.
-
Étape 2: Synthèse du 4-(1-bromonaphthalen-2-yl)oxy-3-chlorophénol
Réactifs: 1-bromonaphtalène-2-ol, 3-chlorophénol et une base (par exemple, le carbonate de potassium).
Conditions: Le mélange réactionnel est chauffé pour favoriser la formation de la liaison éther.
-
Étape 3: Couplage avec le 2-hydroxy-3,5-diiodobenzamide
Réactifs: 4-(1-bromonaphthalen-2-yl)oxy-3-chlorophénol, 2-hydroxy-3,5-diiodobenzamide et un agent de couplage (par exemple, EDCI).
Conditions: La réaction est généralement effectuée sous atmosphère inerte pour empêcher l'oxydation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de synthèse. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Les atomes de brome et d'iode dans le composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide ou basique.
Réduction: Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution: Iodure de sodium dans l'acétone pour les réactions d'échange d'halogène.
Principaux produits
Oxydation: Formation d'acides carboxyliques ou de cétones correspondants.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation de nouveaux dérivés halogénés.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie: Enquête sur son potentiel comme agent antifongique contre des souches fongiques spécifiques.
Médecine: Exploré pour ses effets thérapeutiques potentiels dans le traitement de certaines maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe la croissance de certaines espèces fongiques en ciblant des enzymes clés impliquées dans leurs voies métaboliques . Les motifs bromonaphtalène et diiodo benzamide du composé jouent un rôle crucial dans son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent against specific fungal strains.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain fungal species by targeting key enzymes involved in their metabolic pathways . The compound’s bromonaphthalene and diiodobenzamide moieties play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Un autre composé avec un motif bromonaphtalène, connu pour ses propriétés antifongiques.
4-bromonaphtalène-1-amine: Utilisé dans la synthèse de divers composés organiques à activité biologique.
Unicité
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide se distingue par sa combinaison unique de groupes bromonaphtalène, chlorophényle et diiodo benzamide, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C23H13BrClI2NO3 |
|---|---|
Poids moléculaire |
720.5 g/mol |
Nom IUPAC |
N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H13BrClI2NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-14(11-17(19)25)28-23(30)16-9-13(26)10-18(27)22(16)29/h1-11,29H,(H,28,30) |
Clé InChI |
QIGBHZZBZNYMMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


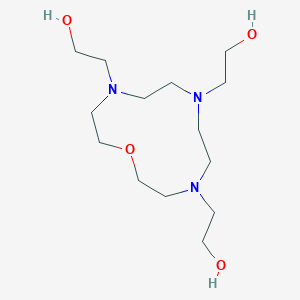
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

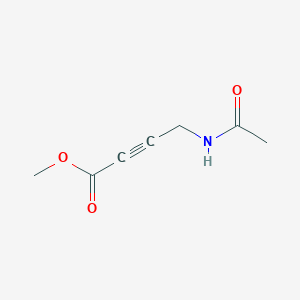
![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)
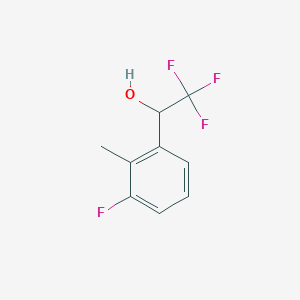
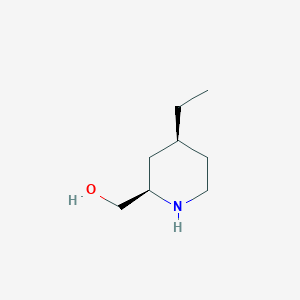


![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)

